A Senior Application Scientist's Guide to the Spectral Interpretation of Tiglic Anhydride
A Senior Application Scientist's Guide to the Spectral Interpretation of Tiglic Anhydride
This in-depth technical guide provides a comprehensive analysis of the spectral data of tiglic anhydride, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere listing of spectral features, this guide delves into the causal relationships between molecular structure and spectral output, providing field-proven insights to empower your analytical workflows.
Introduction: The Analytical Imperative for Tiglic Anhydride
Tiglic anhydride, the anhydride of tiglic acid, is a valuable reagent in the synthesis of fine chemicals and pharmaceuticals. Its reactivity is centered around the anhydride functional group and the α,β-unsaturated carbonyl system. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a foundational understanding of its spectral signature.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For tiglic anhydride, the ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
Predicted ¹H NMR Spectral Data for Tiglic Anhydride
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Quartet (q) | 2H | Olefinic proton (CH) |
| ~1.8-1.9 | Doublet (d) | 6H | Methyl protons trans to the carbonyl group (CH₃) |
| ~1.8-1.9 | Doublet of quartets (dq) or complex multiplet | 6H | Methyl protons cis to the carbonyl group (CH₃) |
Causality Behind the Assignments:
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Olefinic Proton (~7.0 ppm): The downfield chemical shift of the olefinic proton is a direct consequence of its attachment to a sp²-hybridized carbon within an α,β-unsaturated system. The electron-withdrawing effect of the two carbonyl groups deshields this proton, shifting it to a lower field. The quartet multiplicity arises from coupling to the three protons of the adjacent methyl group.
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Methyl Protons (~1.8-1.9 ppm): The two methyl groups are chemically equivalent due to the symmetry of the anhydride. However, they are diastereotopic with respect to the olefinic proton, which can lead to slightly different chemical shifts and more complex splitting patterns if not fully resolved. The primary splitting into a doublet is due to coupling with the olefinic proton. Further small couplings to the other methyl group across the double bond (allylic coupling) can result in a doublet of quartets or a more complex multiplet.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of tiglic anhydride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup:
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Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.
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Shim the magnetic field to optimize homogeneity.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
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Data Processing:
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Apply a Fourier transform to the free induction decay (FID).
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Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
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Integrate the signals to determine the relative number of protons.
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¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of tiglic anhydride is expected to show four distinct signals corresponding to the four unique carbon environments.
Predicted ¹³C NMR Spectral Data for Tiglic Anhydride
| Chemical Shift (δ) (ppm) | Assignment |
| ~160-165 | Carbonyl carbon (C=O) |
| ~140-145 | Olefinic carbon (β-carbon, =CH) |
| ~125-130 | Olefinic carbon (α-carbon, =C(CH₃)) |
| ~12-16 | Methyl carbon (CH₃) |
Causality Behind the Assignments:
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Carbonyl Carbon (~160-165 ppm): The carbonyl carbons are highly deshielded due to the electronegativity of the attached oxygen atoms, resulting in a downfield chemical shift.[1]
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Olefinic Carbons (~125-145 ppm): The chemical shifts of the α,β-unsaturated carbons are influenced by both the double bond and the carbonyl group. The β-carbon is typically found further downfield than the α-carbon due to resonance effects that place a partial positive charge on this position. The measurement of the ¹³C NMR shift of the β-carbon can be correlated to its potential as a Michael acceptor.[2]
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Methyl Carbon (~12-16 ppm): The methyl carbons are in a typical aliphatic region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
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Instrument Setup:
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Use a broadband probe to observe the ¹³C frequency range.
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Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
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Set a wider spectral width (e.g., 0-220 ppm).
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Data Acquisition: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
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Data Processing: Similar to ¹H NMR, process the FID with Fourier transform, phasing, and calibration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of tiglic anhydride is dominated by the characteristic absorptions of the anhydride and the α,β-unsaturated system.
Characteristic IR Absorption Bands for Tiglic Anhydride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1820-1850 | Strong | Asymmetric C=O stretch |
| ~1750-1780 | Strong | Symmetric C=O stretch |
| ~1650 | Medium | C=C stretch |
| ~1000-1300 | Strong | C-O-C stretch |
Causality Behind the Assignments:
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Double Carbonyl Stretch: The presence of two strong carbonyl stretching bands is a hallmark of an anhydride.[1] These arise from the symmetric and asymmetric stretching vibrations of the two C=O groups. For non-cyclic unsaturated anhydrides, the higher frequency (asymmetric) band is typically more intense.
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C=C Stretch: The absorption due to the carbon-carbon double bond stretch is observed around 1650 cm⁻¹. Conjugation with the carbonyl groups slightly lowers this frequency compared to an isolated double bond.
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C-O-C Stretch: A strong and broad absorption corresponding to the C-O-C stretching vibration of the anhydride linkage is expected in the 1000-1300 cm⁻¹ region.[1]
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation:
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Neat Liquid: If tiglic anhydride is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Solid: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
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Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂) and place it in a liquid cell.
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-
Data Acquisition:
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Record a background spectrum of the empty sample holder (or pure solvent).
-
Place the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically subtract the background.
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Data Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum of Tiglic Anhydride
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Molecular Ion (M⁺): m/z = 182.09
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Key Fragments:
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m/z = 83 (Tigloyl cation, [C₅H₇O]⁺)
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m/z = 55 (Butenoyl cation, [C₄H₇]⁺)
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m/z = 41 (Allyl cation, [C₃H₅]⁺)
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Causality Behind the Fragmentation:
The fragmentation of tiglic anhydride upon electron ionization is expected to be driven by the stability of the resulting fragments.
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Formation of the Tigloyl Cation (m/z = 83): The most likely primary fragmentation pathway is the cleavage of the C-O bond of the anhydride linkage, leading to the formation of a stable acylium ion (tigloyl cation) and a tigloyl radical.
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Further Fragmentation: The tigloyl cation can undergo further fragmentation, such as the loss of carbon monoxide (CO) to give a fragment at m/z = 55, or other rearrangements and cleavages to produce smaller, stable cations like the allyl cation at m/z = 41.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
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Ionization: Use a suitable ionization method, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and induce fragmentation.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
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Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and interpret the fragmentation pattern to deduce the structure.
Conclusion
The spectral data of tiglic anhydride provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the electronic environment of the protons and carbons, respectively, highlighting the effects of the α,β-unsaturated anhydride system. The IR spectrum confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By understanding the principles behind the spectral data, researchers can confidently identify and characterize tiglic anhydride and its derivatives in various applications.
References
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Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0001470). [Link]
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PubChem. Angelic Anhydride | C10H14O3 | CID 44630058. [Link]
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ResearchGate. FTIR spectrum of maleic anhydride. [Link]
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ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]
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NIST. Tiglic acid. [Link]
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PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
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Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]
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ResearchGate. ¹³C NMR Spectrum of the reaction product mix of acetic anhydride.... [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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MOLBASE. Tiglic Anhydride price & availability. [Link]
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ResearchGate. FTIR spectra of liquid wood synthesized using a) phthalic anhydride and.... [Link]
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BDMAEE. tiglic acid tiglic acid. [Link]
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The Royal Society of Chemistry. Catalytic Aerobic Oxidation of Renewable Furfural to Maleic Anhydride and Its Mechanistic Studies. [Link]
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NIST. Thiodiglycolic anhydride. [Link]
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Wikipedia. Tiglic acid. [Link]
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